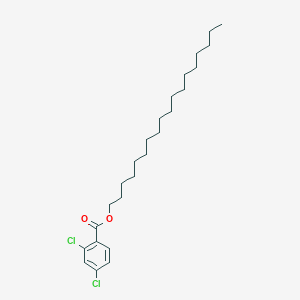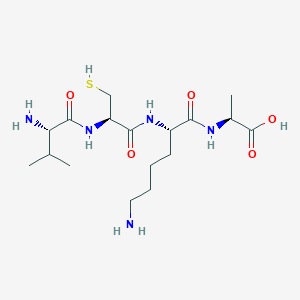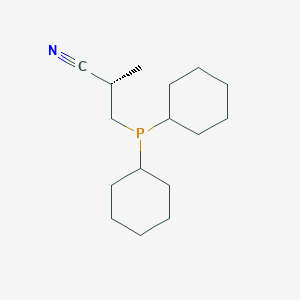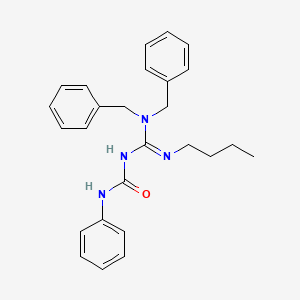
Octadecyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 2,4-dichlorobenzoic acid with octadecanol. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, making it useful in various applications, including as a surfactant and in the formulation of certain chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,4-dichlorobenzoate typically involves the esterification reaction between 2,4-dichlorobenzoic acid and octadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
2,4-Dichlorobenzoic acid+OctadecanolAcid catalystOctadecyl 2,4-dichlorobenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a solvent such as toluene or xylene can help in dissolving the reactants and facilitating the reaction. After the reaction is complete, the product is typically purified by distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Octadecyl 2,4-dichlorobenzoate can undergo hydrolysis in the presence of a strong acid or base to yield 2,4-dichlorobenzoic acid and octadecanol.
Reduction: The compound can be reduced to form the corresponding alcohol and 2,4-dichlorobenzyl alcohol.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-Dichlorobenzoic acid and octadecanol.
Reduction: Octadecanol and 2,4-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octadecyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
Mécanisme D'action
The mechanism of action of Octadecyl 2,4-dichlorobenzoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability. The long alkyl chain allows it to embed within the lipid bilayer, potentially affecting the function of membrane proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyl benzoate: Similar structure but lacks the chlorine atoms on the benzene ring.
2,4-Dichlorobenzoic acid: The parent acid without the octadecyl ester group.
Octadecyl 4-chlorobenzoate: Similar structure with only one chlorine atom on the benzene ring.
Uniqueness
Octadecyl 2,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The long octadecyl chain imparts significant hydrophobicity, making it particularly useful in applications requiring water-repellent properties.
Propriétés
Numéro CAS |
820238-94-6 |
|---|---|
Formule moléculaire |
C25H40Cl2O2 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
octadecyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H40Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-25(28)23-19-18-22(26)21-24(23)27/h18-19,21H,2-17,20H2,1H3 |
Clé InChI |
FRHAGJDSNPPOOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)

![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)

![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)

![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)

![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
